4-(Methoxymethoxy)-2-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methoxymethoxy)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-5-10(13-7-12-2)4-3-9(8)6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFSGJZHRGVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630330 | |
| Record name | 4-(Methoxymethoxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661481-12-5 | |
| Record name | 4-(Methoxymethoxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methoxymethoxy 2 Methylbenzaldehyde and Structural Analogs
Strategic Installation of the Methoxymethoxy (MOM) Protecting Group
The methoxymethyl (MOM) ether is a frequently utilized protecting group for hydroxyl functionalities due to its stability in a wide range of reaction conditions and its relatively straightforward removal under acidic conditions. tandfonline.com The strategic installation of the MOM group onto a phenolic precursor is a pivotal step in the synthesis of 4-(Methoxymethoxy)-2-methylbenzaldehyde, requiring high regioselectivity and efficiency.
Regioselective O-Methoxymethylation Approaches on Substituted Phenols
The regioselective protection of one hydroxyl group in the presence of others on a phenolic ring is a significant synthetic challenge. In the context of synthesizing the target molecule, the precursor would likely be 4-hydroxy-2-methylbenzaldehyde (B179408). The hydroxyl group is an activating ortho-, para-director in electrophilic aromatic substitution. masterorganicchemistry.com However, in the case of O-alkylation to form an ether, the reaction proceeds via the phenoxide ion. The regioselectivity of O-methoxymethylation on substituted phenols is influenced by both electronic and steric factors. For a precursor like 4-hydroxy-2-methylbenzaldehyde, there is only one hydroxyl group, making regioselectivity on the phenol (B47542) itself not an issue. However, understanding the principles is crucial when dealing with di- or poly-hydroxylated analogs.
In dihydroxybenzaldehydes, for instance, the relative acidity of the phenolic protons and the steric hindrance around them dictate the site of methoxymethylation. A study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) demonstrated that the 4-hydroxyl group could be selectively protected with various alkyl halides. mdpi.com This selectivity is attributed to the increased acidity of the 4-hydroxyl proton due to the para-electron-withdrawing effect of the aldehyde group, making the corresponding phenoxide more readily formed. While MOMCl was mentioned to have lower regioselectivity in that specific study compared to benzyl (B1604629) halides, the principle of differential acidity is a key strategy. mdpi.com
Furthermore, ortho-substituents can sterically hinder the approach of the methoxymethylating agent. In the case of a 2-methyl substituted phenol, this steric bulk can influence the rate and success of the protection reaction, necessitating careful optimization of reaction conditions.
Optimization of Reaction Conditions for High Efficiency and Selectivity
Achieving high yields and selectivity in the O-methoxymethylation of phenols requires careful optimization of reagents, catalysts, solvents, and temperature. Common reagents for installing the MOM group include chloromethyl methyl ether (MOMCl) or dimethoxymethane. nih.gov The reaction with MOMCl is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.
The choice of catalyst can significantly impact the reaction's efficiency. While not specific to phenols, a study on the selective methoxymethylation of alcohols and phenols utilized high-valent tin(IV)octabromotetraphenylporphyrinato trifluoromethanesulfonate, [SnIV(Br8TPP)(OTf)2], as a highly efficient and reusable catalyst with formaldehyde (B43269) dimethyl acetal (B89532) (FDMA) as the MOM source. researchgate.net This approach highlights the potential of Lewis acid catalysis in activating the MOM donor for efficient transfer to the phenolic oxygen.
The following table illustrates the optimization of reaction conditions for the methoxymethylation of various alcohols and phenols, showcasing the effect of the catalyst.
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl methoxymethyl ether | 10 | 98 |
| 2 | 1-Octanol | 1-(Methoxymethoxy)octane | 15 | 96 |
| 3 | Cyclohexanol | (Methoxymethoxy)cyclohexane | 20 | 95 |
| 4 | Phenol | (Methoxymethoxy)benzene | 5 | 99 |
| 5 | 4-Nitrophenol | 1-(Methoxymethoxy)-4-nitrobenzene | 10 | 98 |
| 6 | 4-Chlorophenol | 1-Chloro-4-(methoxymethoxy)benzene | 10 | 97 |
| Table adapted from a study on selective methoxymethylation catalyzed by [SnIV(Br8TPP)(OTf)2]. researchgate.net |
This data demonstrates that with a suitable catalyst, the methoxymethylation of phenols can be achieved rapidly and in high yields at room temperature. researchgate.net Optimization would involve screening various Lewis or Brønsted acid catalysts, adjusting the stoichiometry of the base and MOM reagent, and selecting an appropriate solvent to ensure high solubility of the phenolic substrate and facilitate the reaction.
Construction of the 2-Methylbenzaldehyde (B42018) Core with Para-Functionalization
The synthesis of the 2-methylbenzaldehyde scaffold bearing a functional group at the para-position is a key aspect of creating the target molecule and its analogs. This can be achieved through various synthetic strategies, including those that leverage ortho-directing groups or build the molecule in a stepwise or convergent manner.
Synthetic Routes Involving Ortho-Directed Functionalization Precursors
A powerful strategy for introducing substituents at a specific position on an aromatic ring is directed ortho-metalation (DoM). However, for the synthesis of a 2-methyl derivative, ortho-selective alkylation of a phenolic precursor is a more direct approach. The hydroxyl group of a phenol can direct electrophilic substitution to the ortho and para positions. leah4sci.com While direct Friedel-Crafts alkylation can be challenging to control, selective ortho-methylation of phenols can be achieved using specific catalysts.
For instance, the vapor-phase methylation of phenol using methanol (B129727) over mixed cerium nano-oxide catalysts has been shown to produce o-cresol (B1677501) and 2,6-xylenol with high selectivity. ias.ac.in The catalytic activity is dependent on the acidic sites on the catalyst surface. Similarly, catalysts based on iron and vanadium oxides have been developed for the ortho-methylation of phenols. google.com
A plausible synthetic route could therefore involve the ortho-methylation of a para-substituted phenol. For example, starting with p-hydroxybenzaldehyde, the hydroxyl group would direct the incoming methyl group to the ortho position. However, the aldehyde group is a deactivating meta-director, which would compete with the directing effect of the hydroxyl group. chemistrysteps.com In such cases, the strongly activating hydroxyl group typically governs the regiochemical outcome. chemistrysteps.com An alternative would be to start with a para-protected phenol, perform the ortho-methylation, and then reveal or introduce the aldehyde functionality.
Convergent and Linear Synthetic Strategies for Aromatic Aldehydes
Linear Synthesis Example: A potential linear synthesis of this compound could start from p-cresol.
Formylation: Introduction of the aldehyde group at the ortho position to the hydroxyl group (para to the methyl group). This can be challenging due to the directing effects of the methyl and hydroxyl groups.
Protection: Protection of the resulting 4-hydroxy-2-methylbenzaldehyde with a MOM group.
Convergent Synthesis Example: A convergent approach might involve the coupling of two pre-functionalized aromatic rings. However, for a relatively simple molecule like this compound, a more practical convergent-style approach involves a one-pot, multi-reaction sequence. A recently developed method for the synthesis of substituted benzaldehydes involves a two-step, one-pot reduction/cross-coupling procedure. nih.govrug.nlresearchgate.net This method utilizes a stable aluminum hemiaminal as an in-situ protected aldehyde, allowing for subsequent cross-coupling with organometallic reagents. nih.govrug.nlresearchgate.net
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction of the target molecule in a sequential manner. wikipedia.org | Simpler to plan for less complex molecules. | Overall yield can be low for multi-step syntheses. wikipedia.org |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall yields, more efficient for complex molecules. wikipedia.org | Requires more complex planning and synthesis of individual fragments. |
Ultimately, the choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of starting materials.
Modern Synthetic Techniques and Sustainable Approaches
Modern organic synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.com This includes the use of renewable feedstocks, the development of atom-economical reactions, and the use of environmentally benign solvents and catalysts.
The synthesis of aromatic aldehydes can be made more sustainable by starting from biomass-derived feedstocks. For example, a catalytic fractionation–ozonolysis strategy has been proposed for producing aromatic aldehydes like vanillin (B372448) from lignocellulosic biomass. rsc.org Such approaches reduce the reliance on petrochemical starting materials.
In the context of the specific reactions for synthesizing this compound, several green chemistry principles can be applied:
Catalysis: The use of recyclable and highly efficient catalysts, such as the tin(IV) porphyrin complex for methoxymethylation, reduces waste and improves reaction efficiency. researchgate.net Natural catalysts, such as lemon juice, have also been explored for the synthesis of other aromatic compounds and demonstrate the potential for biodegradable and non-toxic catalyst systems. rsc.org
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. Designing synthetic routes that maximize atom economy is a key goal of green chemistry.
Sustainable Solvents and Conditions: The use of hazardous organic solvents can be minimized by employing greener alternatives like water, ionic liquids, or by performing reactions under solvent-free conditions. For instance, a rapid, solvent-free method for the deprotection of MOM ethers using p-toluenesulfonic acid (pTSA) has been developed. eurekaselect.com This solid-phase reaction is carried out by simple trituration in a mortar, eliminating the need for solvents and simplifying the work-up procedure. eurekaselect.com Similarly, bioreduction of aromatic aldehydes using an extract of Aloe vera under microwave irradiation presents a green alternative to traditional reducing agents. researchgate.net
By integrating these modern and sustainable approaches, the synthesis of this compound and its analogs can be achieved in a more environmentally responsible and efficient manner.
Application of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat chemical reactions. Unlike conventional heating where heat is transferred through convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. chemicaljournals.comirjet.net This technique has emerged as a powerful tool in organic synthesis, offering significant advantages over traditional methods, including dramatically reduced reaction times, increased product yields, and enhanced energy efficiency. chemicaljournals.comnih.govresearchgate.net
The application of MAOS is particularly relevant for the synthesis of aldehydes and their derivatives. For instance, oxidation reactions, a common method for aldehyde synthesis, can be significantly accelerated. The synthesis of dibenzalacetone from benzaldehyde (B42025) and acetone, a classic condensation reaction, can be completed in 10-15 minutes with a 79% yield under microwave irradiation, a significant improvement over conventional methods. chemicaljournals.com Similarly, cross-aldol condensations of various aldehydes have been efficiently performed under solvent-free microwave conditions, highlighting the technique's alignment with green chemistry principles. rsc.org
Research has demonstrated the broad applicability of MAOS for various transformations relevant to substituted benzaldehydes:
Condensation Reactions: Microwave irradiation has been successfully used for Knoevenagel, Aldol, and Cannizzaro reactions involving aromatic aldehydes, often under solvent-free conditions or with greener solvents. rsc.orgresearchgate.netmtak.hu
Formation of Derivatives: The conversion of aldehydes into nitriles and oximes using hydroxylamine (B1172632) hydrochloride can be achieved rapidly and in high yields with microwave assistance, avoiding the need for toxic solvents like N-methyl-2-pyrrolidinone (NMP). mdpi.com
Heterocycle Synthesis: MAOS is widely employed in one-pot, multi-component reactions to build complex heterocyclic scaffolds starting from aldehyde precursors, achieving excellent yields in minutes compared to hours required for conventional heating. nih.govarkat-usa.org
The table below summarizes comparative data for conventional versus microwave-assisted synthesis for reactions involving benzaldehyde and its analogs, illustrating the clear advantages of MAOS.
| Reaction Type | Substrates | Method | Conditions | Time | Yield (%) | Reference |
| Aldol Condensation | Benzaldehyde, Acetophenone | Conventional | Heating | Several hours | Lower | chemicaljournals.com |
| MAOS | 210 W | 40 seconds | - | chemicaljournals.com | ||
| Crossed Aldol Condensation | 4-methoxybenzaldehyde, Cyclohexanone | Stirring | - | - | Lower | semanticscholar.org |
| MAOS | Microwave, 2 min | 2 minutes | 100 | semanticscholar.org | ||
| Hydrolysis | Benzamide | Conventional | Heating | - | - | chemicaljournals.com |
| MAOS | Microwave | 7 minutes | 99 | chemicaljournals.com | ||
| Heterocycle Synthesis | Propargylated-flavone, Aldehydes | Conventional | Heating | 60 minutes | Lower | nih.gov |
| MAOS | 100 °C | 4 minutes | 80-95 | nih.gov |
Flow Chemistry and Continuous Reactor Systems in Aldehyde Production
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers a paradigm shift from traditional batch processing. vapourtec.comresearchgate.net This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and enhanced selectivity. tubitak.gov.trmit.edu Continuous reactor systems are particularly advantageous for hazardous reactions and for scaling up production from the laboratory to an industrial scale.
The production of benzaldehyde and its structural analogs has been significantly improved through the adoption of flow chemistry:
Oxidation Reactions: The Swern oxidation of benzyl alcohol to benzaldehyde, which typically requires cryogenic temperatures (-70 °C) in batch reactions, can be performed at near-room temperature (5–19 °C) in a continuous flow microreactor system. tubitak.gov.trresearchgate.net This not only enhances safety and energy efficiency but also achieves high yields (84.7%) and selectivity (98.5%) with residence times in the order of milliseconds. tubitak.gov.trresearchgate.net
Ozonolysis: The ozonolysis of styrene (B11656) is a key reaction for producing benzaldehyde. In a continuous micro-packed bed reactor, this potentially hazardous reaction can be conducted safely and efficiently, achieving a benzaldehyde yield of approximately 93% with a liquid residence time of only 3.8–30.8 seconds. vapourtec.comresearchgate.net
Reduction of Esters: The selective reduction of esters to aldehydes is a challenging transformation often plagued by over-reduction to alcohols. mit.edu Flow chemistry enables precise control over stoichiometry and reaction time, allowing for the highly selective reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) in a continuous process. vapourtec.comresearchgate.net
The following table details the optimized conditions and outcomes for aldehyde synthesis using continuous flow reactor systems.
| Reaction Type | Substrates | Reactor System | Key Conditions | Residence Time | Yield/Selectivity | Reference |
| Swern Oxidation | Benzyl alcohol, DMSO, Oxalyl chloride | Microreactor System | 15 °C, 1.5 m delay loop | Milliseconds | 84.7% Yield, 98.5% Selectivity | tubitak.gov.trresearchgate.net |
| Ozonolysis | Styrene, Ozone | Micro-packed Bed Reactor (µPBR) | -15 to 10 °C, 0.1 MPa | 3.8–30.8 seconds | ~93% Yield | vapourtec.comresearchgate.net |
| Hydrolysis | Benzyl dichloride | Microchannel Reactor | 100-200 °C | 250-410 seconds | 69.2% Conversion, 100% Selectivity | google.com |
| Oxidation | 3-phenylpropionaldehyde | Heated Coil Reactor | In situ performic acid | - | Multigram scale | acs.org |
Principles of Green Chemistry in the Synthesis of Protected Benzaldehydes
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com The synthesis of protected benzaldehydes like this compound can be made significantly more sustainable by adhering to these principles.
Waste Prevention and Atom Economy: Methodologies like MAOS and flow chemistry contribute directly to waste prevention by often providing higher yields and selectivity than batch processes. chemicaljournals.comrjpn.org Synthetic routes should be designed to maximize the incorporation of all materials used into the final product (high atom economy).
Less Hazardous Chemical Synthesis: A key goal is to replace toxic reagents with safer alternatives. wordpress.com For example, traditional aldehyde oxidations often use stoichiometric amounts of heavy-metal oxidants like chromium(VI). misericordia.edu Greener approaches utilize catalytic amounts of less toxic metals or even organic catalysts with atmospheric oxygen as the oxidant. misericordia.edu Similarly, dethioacetalization, a method for deprotecting carbonyl groups, traditionally uses toxic heavy-metal salts, but greener alternatives using reagents like ammonium (B1175870) iodide and hydrogen peroxide in aqueous media have been developed. wordpress.com
Safer Solvents and Energy Efficiency: Many modern synthetic protocols aim to be solvent-free, a common feature in microwave-assisted reactions, or use environmentally benign solvents like water or ethanol. arkat-usa.orgtandfonline.com Both MAOS and flow chemistry contribute to energy efficiency by reducing reaction times and, in the case of flow systems, enabling better thermal management. rjpn.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, minimizing waste. rroij.com The development of efficient catalysts for aldehyde synthesis, such as iron-based systems for transfer hydrogenation, represents a significant advancement in green chemistry. wordpress.com
Reduction of Derivatives: One of the core principles of green chemistry is to minimize or avoid the use of temporary modifying groups (protecting groups) because they require additional reagents and generate waste in protection and deprotection steps. rsc.org The synthesis of this compound inherently involves a protecting group (methoxymethyl, or MOM). While often necessary to achieve selectivity in multi-step syntheses, green chemistry encourages the development of novel synthetic pathways that circumvent the need for such protection or utilize protecting groups that can be applied and removed under environmentally benign conditions. pnas.org The development of one-pot procedures where a latent aldehyde is protected and then reacted in situ represents a strategy that aligns with this principle by reducing intermediate workup and purification steps, thereby minimizing waste. rug.nlresearchgate.net
The adoption of these advanced methodologies and principles is essential for the sustainable and efficient synthesis of valuable chemical intermediates like this compound.
Exploration of the Reactivity Profile of 4 Methoxymethoxy 2 Methylbenzaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group is a primary site for a wide array of chemical transformations, making it a cornerstone for molecular assembly.
Nucleophilic Additions and Condensation Reactions in Complex Molecule Assembly
The aldehyde functionality of 4-(Methoxymethoxy)-2-methylbenzaldehyde is susceptible to nucleophilic attack, a fundamental process in the construction of more complex molecular architectures. Primary and secondary amines, for instance, undergo nucleophilic addition to the carbonyl carbon to form intermediate hemiaminals. mdpi.com These intermediates can then dehydrate to yield stable imines or related compounds.
A significant class of reactions involving the aldehyde group are condensation reactions. In a Knoevenagel condensation, the aldehyde reacts with active methylene (B1212753) compounds, such as malonates, in the presence of a base like piperidine (B6355638) to form benzylidene malonates. nih.govacs.org These products can subsequently undergo intramolecular cyclization to generate indene (B144670) derivatives. nih.govacs.org The benzoin (B196080) addition is another key condensation reaction where two aromatic aldehydes react to form an α-hydroxy ketone, a process that can be catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (NHCs). wikipedia.orgnih.gov While one aldehyde acts as an acyl anion donor, the other functions as the carbonyl electrophile. nih.gov
The Claisen-Schmidt condensation represents a valuable method for forming carbon-carbon double bonds, typically involving the reaction of an aldehyde with a ketone to produce an α,β-unsaturated compound. This reaction underscores the aldehyde's role as an electrophile in carbon-carbon bond formation.
Chemo- and Diastereoselective Transformations Involving the Carbonyl Group
Achieving chemo- and diastereoselectivity in reactions involving the carbonyl group is crucial for the synthesis of stereochemically defined molecules. In the context of this compound, the planar nature of the aldehyde allows for nucleophilic attack from two distinct faces. The presence of the ortho-methyl group can exert steric hindrance, potentially influencing the trajectory of the incoming nucleophile and thus favoring the formation of one diastereomer over another.
For instance, in photoenolization-hetero-Diels-Alder reactions, the photoenols generated from o-tolualdehydes can react with the precursor aldehyde acting as a dienophile to yield trans-3-arylisochromanols with high diastereoselectivity. nih.gov This demonstrates how the inherent structural features of the molecule can direct the stereochemical outcome of a reaction. While specific studies on this compound are limited, the principles of stereocontrol observed in similar systems are applicable.
Organocatalytic and Transition Metal-Catalyzed Aldehyde Transformations
The field of organocatalysis offers powerful methods for the enantioselective transformation of aldehydes. rsc.org Chiral secondary amines, for example, can catalyze the α-arylation of aldehydes through the formation of chiral enamines. nih.gov These intermediates can then undergo selective oxidation to form a 3π-electron radical species that reacts enantioselectively. nih.gov Organocatalytic strategies have also been successfully applied to the direct and enantioselective α-oxidation and α-chlorination of aldehydes, providing access to important chiral synthons. acs.orgnih.gov
Transition metal catalysis provides another avenue for aldehyde transformations. researchgate.net For example, transition metal complexes can catalyze intramolecular [4+2] cycloadditions. While specific applications to this compound are not extensively documented, the principles of transition-metal-catalyzed reactions are broadly applicable to aromatic aldehydes.
Transformations Involving the Aromatic Ring and the Methyl Substituent
Beyond the aldehyde, the aromatic ring and the methyl group offer unique opportunities for synthetic manipulation.
Photoenolization-Initiated Cycloaddition Reactions (PEDA)
A distinctive reaction of 2-methylbenzaldehydes is the photoenolization-initiated Diels-Alder (PEDA) reaction. Upon photolysis, 2-methylbenzaldehyde (B42018) can form a transient (E)-photoenol, which is a highly reactive diene. rsc.org This photoenol can be trapped by various dienophiles in a stereoselective cycloaddition reaction. rsc.org For instance, reaction with maleic anhydride (B1165640) yields a single adduct. rsc.org
This tandem photoenolization-Diels-Alder process has been shown to be highly diastereoselective, particularly in the solid state, where the (E)-photoenols can react with the aldehyde precursor to form trans-3-arylisochromanols in excellent yields. nih.gov The efficiency of this reaction depends on the stability of the photoenol intermediate relative to its corresponding benzocyclobutenol. nih.gov
| Dienophile | Product Type | Diastereoselectivity | Reference |
| Precursor Aldehyde (in solid state) | trans-3-arylisochromanols | High | nih.gov |
| Maleic Anhydride | Single adduct | High | rsc.org |
Electrophilic and Nucleophilic Aromatic Substitution with MOM Protection
The substituents on the aromatic ring of this compound govern its reactivity in electrophilic aromatic substitution (EAS) reactions. libretexts.orgnih.govlkouniv.ac.in The methoxymethoxy (MOM) group at the para position is an activating, ortho,para-directing group due to its electron-donating resonance effect. The methyl group at the ortho position is also an activating, ortho,para-director through an inductive effect. The aldehyde group, however, is a deactivating, meta-directing group due to its electron-withdrawing nature. lkouniv.ac.in
Given the combined influence of these groups, electrophilic attack is most likely to occur at the positions ortho to the strongly activating MOM group (positions 3 and 5). The ortho position to the methyl group (position 3) is also activated. The meta position to the aldehyde (position 3 and 5) is the least deactivated position by the aldehyde. Therefore, electrophilic substitution is strongly directed to the 3 and 5 positions.
Nucleophilic aromatic substitution (NAS) on this ring is generally disfavored due to the presence of electron-donating groups. masterorganicchemistry.comchemistrysteps.com NAS reactions typically require strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comchemistrysteps.com The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions. nih.gov Deprotection of the MOM group is typically achieved under acidic conditions. nih.govwikipedia.org
Cross-Coupling Reactions of Halogenated Precursors
The construction of the carbon skeleton of substituted benzaldehydes, including precursors to this compound, can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods are indispensable for creating carbon-carbon bonds by coupling an organometallic reagent with an organic halide. Halogenated derivatives of 2-methylbenzaldehyde, after protection of the phenolic hydroxyl group as a MOM ether, serve as key substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org A hypothetical Suzuki-Miyaura coupling to introduce a substituent at the 4-position could involve the reaction of a 4-halo-2-methylbenzaldehyde derivative with a suitable boronic acid. The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.orgharvard.edu
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This could be employed to introduce alkenyl groups onto the aromatic ring of a halogenated precursor. The reaction is catalyzed by a palladium species and requires a base. nih.govmdpi.com
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org It couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govlibretexts.orgyoutube.com
Below is an interactive data table summarizing typical conditions for these cross-coupling reactions on analogous aryl halides.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃ or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/Water | 60-100 | 75-95 | organic-chemistry.orgharvard.edu |
| Heck | Pd(OAc)₂ | PPh₃ or dppp | K₂CO₃ or Et₃N | DMF or DMA | 100-140 | 60-85 | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF or DMF | Room Temp - 60 | 70-95 | organic-chemistry.orgnih.gov |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. rsc.orgresearchgate.net These methods could potentially be applied to the synthesis of this compound or its derivatives.
Catalytic C-H Borylation: Iridium-catalyzed C-H borylation can introduce a boronate ester group onto an aromatic ring, which can then participate in subsequent cross-coupling reactions. thieme-connect.comescholarship.orgnih.gov The regioselectivity of this reaction can often be controlled by the choice of ligand and directing groups within the substrate. nih.govmdpi.com For a substituted benzaldehyde (B42025), the directing effect of the aldehyde group, often after in-situ imine formation, can be exploited to achieve ortho- or meta-borylation.
Palladium-Catalyzed C-H Arylation: Direct arylation of C-H bonds offers an alternative to traditional cross-coupling reactions. Nickel-catalyzed C-H arylation has been shown to be effective for azole compounds, including those bearing a methoxymethyl group. rsc.org Palladium-catalyzed ortho-C-H methoxylation of aryl halides has also been reported, showcasing the potential for direct introduction of oxygen-containing substituents. nih.govresearchgate.net
The application of these strategies to this compound itself would need to consider the directing effects of the existing methoxy (B1213986) and methyl groups, as well as the aldehyde functionality.
Deprotection Chemistry of the Methoxymethyl (MOM) Group
The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions. However, its efficient and selective removal is crucial in the final stages of a synthetic sequence.
Acid-Catalyzed Hydrolysis and Regenerative Processes
The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. The acetal (B89532) linkage is susceptible to cleavage under acidic conditions, regenerating the free hydroxyl group. A variety of acidic reagents can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids.
Common reagents for the acid-catalyzed deprotection of MOM ethers include:
Hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or a mixture of THF and water.
Trifluoroacetic acid (TFA) in dichloromethane.
Lewis acids such as zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), or boron trifluoride etherate (BF₃·OEt₂).
The choice of reagent and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For instance, in a molecule with other acid-labile groups, milder conditions are necessary to ensure selective deprotection.
The table below presents a selection of reagents and conditions used for the deprotection of MOM ethers on various aromatic substrates.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2M HCl | THF | Room Temp | 2-6 | >90 |
| TFA/H₂O | CH₂Cl₂ | 0 - Room Temp | 0.5-2 | >90 |
| MgBr₂ | Et₂O | Room Temp | 6-24 | 85-95 |
| ZnBr₂ | CH₂Cl₂ | Room Temp | 1-4 | 80-95 |
| CBr₄ | Isopropanol | Reflux | 1-3 | >85 |
Orthogonal Deprotection Methodologies in Multi-Functionalized Systems
In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting each other. This concept is known as orthogonal deprotection. The MOM group can be part of an orthogonal protecting group strategy. For example, it is stable to the basic conditions used to remove Fmoc groups and the fluoride-based reagents used to cleave silyl (B83357) ethers.
Conversely, the acidic conditions typically used to remove a MOM group might be incompatible with other acid-sensitive protecting groups like tert-butyldimethylsilyl (TBS) or a tert-butoxycarbonyl (Boc) group. In such cases, careful selection of deprotection conditions is paramount. For instance, very mild acidic conditions might selectively cleave a TBS group in the presence of a MOM ether, while stronger acidic conditions would likely remove both. The development of chemoselective methods is therefore a key area of research.
Impact of MOM Group Removal on Overall Synthetic Yield and Purity
Incomplete Reaction: If the deprotection reaction does not go to completion, it leads to a mixture of the desired product and the starting material, which can be difficult to separate.
Side Reactions: The acidic conditions used for deprotection can sometimes lead to undesired side reactions, such as rearrangement or degradation of the target molecule, especially if it contains other sensitive functional groups.
Work-up and Purification: The work-up procedure to neutralize the acid and extract the product can lead to losses. Subsequent purification, often by column chromatography, can also reduce the isolated yield.
To maximize the yield and purity, it is essential to carefully optimize the deprotection conditions, including the choice of acid, solvent, temperature, and reaction time. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal endpoint and avoid over-exposure to harsh conditions.
Applications of 4 Methoxymethoxy 2 Methylbenzaldehyde As a Versatile Intermediate
Strategic Building Block in the Total Synthesis of Complex Natural Products
The strategic placement of functional groups in 4-(Methoxymethoxy)-2-methylbenzaldehyde makes it an attractive starting material for the synthesis of complex natural products. The aldehyde functionality provides a handle for a wide range of carbon-carbon bond-forming reactions, while the MOM-protected phenol (B47542) allows for late-stage deprotection to reveal a reactive hydroxyl group. The ortho-methyl group can influence the conformation of intermediates and final products, which is crucial for achieving the desired stereochemistry in natural product synthesis.
Precursor in the Construction of Advanced Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a variety of advanced heterocyclic systems, particularly those containing a quinoline (B57606) core. The aldehyde group is a key reactive site for condensation and cyclization reactions that form the heterocyclic ring.
One of the most powerful methods for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While direct examples with this compound are not prevalent, the general applicability of the Friedländer reaction to a wide range of substituted benzaldehydes suggests its potential as a substrate. The methoxymethoxy and methyl substituents on the benzene (B151609) ring would ultimately be incorporated into the final quinoline structure, providing a route to highly functionalized and potentially biologically active quinoline derivatives.
Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures in a single step. Substituted benzaldehydes are common components in MCRs for the synthesis of diverse heterocyclic libraries. For example, a three-component reaction between an aniline, an aldehyde, and an activated alkyne can yield highly substituted quinolines. The use of this compound in such reactions would lead to quinolines with a specific substitution pattern that could be further elaborated. The versatility of MCRs allows for the rapid generation of a multitude of heterocyclic compounds from a single precursor like this compound, which is highly valuable in medicinal chemistry and drug discovery. nih.govmdpi.combeilstein-journals.orgbeilstein-journals.org
| Reaction Type | Reactants | Resulting Heterocycle |
| Friedländer Annulation | 2-aminoaryl ketone/aldehyde, Methylene compound | Quinolines |
| Multicomponent Reaction | Aniline, Aldehyde, Alkyne | Substituted Quinolines |
Contribution to the Synthesis of Polycyclic and Spirocyclic Frameworks
The reactivity of the aldehyde group in this compound also lends itself to the construction of more intricate molecular architectures such as polycyclic and spirocyclic frameworks. These structural motifs are found in numerous natural products and are of significant interest due to their unique three-dimensional shapes and associated biological activities.
The synthesis of spirocyclic compounds often involves reactions that create a new ring system connected to an existing ring at a single carbon atom. One common strategy involves a Knoevenagel condensation of an aldehyde with a cyclic compound containing an active methylene group, followed by a subsequent cyclization reaction. For instance, the reaction of a substituted benzaldehyde (B42025) with a cyclic ketone or dione (B5365651) can lead to an intermediate that, upon further reaction, can form a spiro-heterocycle. While direct examples employing this compound are scarce, the general methodology is well-established for a variety of benzaldehydes. The specific substituents on the aromatic ring of this compound would be incorporated into the final spirocyclic product, influencing its properties. rsc.orgbeilstein-journals.orgnih.govrsc.orgbeilstein-journals.org
The construction of polycyclic frameworks can be achieved through cascade reactions, where a single synthetic operation leads to the formation of multiple rings. An appropriately functionalized derivative of this compound could be designed to undergo an intramolecular cascade reaction, leading to the rapid assembly of a complex polycyclic system. The aldehyde can be converted into various functional groups that can participate in cycloaddition reactions or other ring-forming processes. The methoxy (B1213986) and methyl groups on the aromatic ring can direct the regioselectivity of these reactions, providing control over the final structure of the polycyclic product. airo.co.inresearchgate.netnih.govresearchgate.netresearchgate.net
| Framework Type | General Synthetic Strategy |
| Spirocyclic | Knoevenagel condensation followed by cyclization |
| Polycyclic | Intramolecular cascade reactions, Cycloadditions |
Computational and Mechanistic Investigations of 4 Methoxymethoxy 2 Methylbenzaldehyde Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetic properties of molecules. For 4-(Methoxymethoxy)-2-methylbenzaldehyde, DFT calculations, often using functionals like B3LYP or WB97XD with basis sets such as 6-311++G(d,p), provide a detailed picture of its fundamental characteristics. researchgate.netnih.gov
These studies begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms, predicting key bond lengths and angles. The electronic properties are then explored by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. researchgate.net
Further analyses, such as Natural Bond Orbital (NBO) analysis, reveal hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). mdpi.com For this compound, the MEP would likely show a negative potential around the carbonyl and ether oxygen atoms, indicating these as sites for electrophilic interaction. mdpi.com
Table 1: Representative DFT-Calculated Properties for Benzaldehyde (B42025) Derivatives This table presents typical values for related structures as benchmarks for this compound.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~4.5 eV | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | ~3.0 - 4.5 Debye | Measures molecular polarity. mdpi.com |
| Enthalpy of Formation | Varies | Thermodynamic stability of the molecule. |
Molecular Dynamics (MD) Simulations of Reactive Intermediates
While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the behavior of short-lived reactive intermediates that may form during a reaction involving this compound. rsc.org
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in mapping the complete energy landscape of a chemical reaction, from reactants to products. mdpi.com For this compound, this involves identifying all potential intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.org
Using DFT, researchers can perform transition state searches to locate these saddle points on the potential energy surface. researchgate.net Once a transition state is found, its structure provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Table 2: Hypothetical Energy Profile for a Two-Step Reaction Mechanism Illustrative relative energies for a reaction involving this compound.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +20.5 |
| Intermediate | Metastable Species | +5.2 |
| TS2 | Second Transition State | +15.8 |
| Products | Final Products | -10.3 |
Structure-Reactivity Relationship (SAR) Studies via Computational Modeling
Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural features with its chemical behavior. Computational modeling accelerates SAR studies by allowing for the rapid in silico evaluation of numerous derivatives. By systematically modifying the structure of this compound—for example, by changing the position of the methyl group or replacing the methoxymethyl group with other protecting groups—researchers can compute how these changes affect key electronic or steric properties. mdpi.com
These calculated properties, or descriptors, can then be correlated with experimental reactivity data to build a predictive model. This approach, often called Quantitative Structure-Reactivity Relationship (QSRR), can forecast the reactivity of new, unsynthesized compounds. For instance, one could investigate how substituents on the aromatic ring influence the electrophilicity of the aldehyde's carbonyl carbon. A model could be developed that links a descriptor, like the calculated partial atomic charge on this carbon, to the rate constant of a nucleophilic addition reaction. nih.govjmaterenvironsci.com
Quantum Chemical Descriptors for Predicting Reaction Outcomes
Beyond SAR, specific quantum chemical descriptors derived from DFT calculations can directly predict the outcome and feasibility of reactions. nih.govresearchgate.net These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.
Key descriptors for this compound include:
Local Reactivity Descriptors (Fukui Functions) : These descriptors indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the regioselectivity of reactions, such as where a nucleophile is most likely to add to the aromatic ring.
Mulliken Atomic Charges : These provide an estimate of the partial charge on each atom, highlighting electrostatic interactions that can guide reaction pathways. mdpi.com
By integrating these descriptors, often with the help of machine learning algorithms, it is possible to build robust models that predict reaction yields or selectivities with high accuracy, thereby accelerating the process of reaction discovery and optimization. mdpi.comethz.ch
Table 3: Key Quantum Chemical Descriptors and Their Predictive Value
| Descriptor | Definition | Predicted Aspect of Reactivity |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Kinetic stability; lower gap implies higher reactivity. researchgate.net |
| Electrophilicity Index (ω) | μ²/2η | Tendency of a molecule to accept electrons. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. mdpi.com |
| Fukui Function (f(r)) | Change in electron density with respect to electron number. | Identifies the most reactive sites in a molecule (regioselectivity). |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms can be determined.
For 4-(methoxymethoxy)-2-methylbenzaldehyde, ¹H NMR spectroscopy would provide distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) gives information about adjacent protons.
Based on the structure, the following proton signals are expected:
A singlet for the aldehyde proton, typically found far downfield (δ 9.5-10.5 ppm).
Signals for the three protons on the aromatic ring. Their specific shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.
A singlet for the two protons of the methylene (B1212753) group in the methoxymethyl (MOM) ether, typically around δ 5.2 ppm.
A singlet for the three protons of the methoxy (B1213986) group within the MOM ether, usually around δ 3.5 ppm.
A singlet for the three protons of the methyl group attached to the aromatic ring, appearing further upfield around δ 2.5 ppm.
¹³C NMR spectroscopy provides complementary information by detecting the unique carbon atoms in the molecule. Key expected signals would include the aldehyde carbonyl carbon (δ >190 ppm), aromatic carbons (δ 110-165 ppm), the acetal (B89532) carbon of the MOM group (δ ~94 ppm), the methoxy carbon (δ ~56 ppm), and the methyl carbon (δ ~20 ppm).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignment of each signal to its specific position in the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.
| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|---|
| Aldehyde | -CHO | 9.8 - 10.2 | Singlet (s) | 1H | 190 - 193 |
| Aromatic | Ar-H | 6.9 - 7.8 | Multiplet (m) | 3H | 110 - 165 |
| Methylene (MOM) | -O-CH₂-O- | 5.1 - 5.3 | Singlet (s) | 2H | 93 - 96 |
| Methoxy (MOM) | -O-CH₃ | 3.4 - 3.6 | Singlet (s) | 3H | 55 - 58 |
| Methyl | Ar-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | 18 - 22 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₂O₃), the nominal molecular weight is 180 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 180. The molecule would also undergo predictable fragmentation, leading to the formation of various daughter ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. The calculated exact mass of C₁₀H₁₂O₃ is 180.07864 Da. An HRMS measurement confirming this exact mass would provide unambiguous validation of the compound's elemental composition.
Table 2: Predicted Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on the stability of resulting ions.
| m/z | Ion Formula | Identity | Predicted Loss from Parent Ion |
|---|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) | - |
| 179 | [C₁₀H₁₁O₃]⁺ | [M-H]⁺ | H• |
| 151 | [C₉H₁₁O₂]⁺ | [M-CHO]⁺ | CHO• |
| 135 | [C₈H₇O₂]⁺ | [M-CH₂OCH₃]⁺ | •CH₂OCH₃ |
| 121 | [C₇H₅O₂]⁺ | [M-CHO - CH₂O]⁺ | CHO•, CH₂O |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of molecular bonds. For this compound, a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch would be prominent around 1690-1710 cm⁻¹. Other key absorptions would include the aldehyde C-H stretch (appearing as two weak bands around 2720 and 2820 cm⁻¹), aromatic C=C stretching bands (around 1600 and 1480 cm⁻¹), C-O ether stretching bands (1050-1250 cm⁻¹), and aliphatic/aromatic C-H stretching bands (2850-3100 cm⁻¹).
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org For this molecule, the aromatic ring vibrations and the C=O stretch would be Raman active, providing confirmatory data to the FT-IR spectrum. researchgate.netresearching.cn
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound Frequencies are based on typical ranges for the indicated functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | Strong |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium | Medium |
| C-H Stretch | Aldehyde (-CHO) | 2800 - 2850 & 2700 - 2750 | Weak | Medium |
| C=O Stretch | Aldehyde | 1690 - 1715 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1580 - 1610 & 1450 - 1500 | Medium-Strong | Strong |
| C-O Stretch | Ether (Ar-O-CH₂, O-CH₂-O) | 1200 - 1275 & 1050 - 1150 | Strong | Weak |
Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound, with a moderate molecular weight, would be amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides separation based on retention time and mass-based identification of the eluted compound, making it a powerful tool for confirming product identity and detecting volatile impurities. A non-polar capillary column (e.g., DB-5 or HP-5) would likely be used, with the compound eluting at a specific retention time under a defined temperature program.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. rsc.orgnih.govrsc.org For a molecule like this compound, reversed-phase HPLC would be the method of choice. researchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The aromatic ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light, making a UV-Vis detector ideal for detection and quantification. By monitoring the disappearance of starting materials and the appearance of the product peak at a characteristic retention time, HPLC can be used to effectively track the progress of a synthesis. It is also the primary method for determining the final purity of the isolated product, often expressed as a percentage based on the relative area of the product peak in the chromatogram. epa.gov
Emerging Trends and Future Research Directions in Protected Aldehyde Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The selective transformation of a specific functional group within a multifunctional molecule is a cornerstone of modern organic synthesis. For a compound like 4-(Methoxymethoxy)-2-methylbenzaldehyde, which contains an aldehyde, a MOM ether, a methoxy (B1213986) group, and an aromatic ring, achieving high chemoselectivity is paramount.
Recent advancements have centered on the design of sophisticated catalytic systems that can distinguish between different reactive sites. For instance, homogeneous catalysts based on noble metals like ruthenium and iron have demonstrated remarkable efficiency in the selective hydrogenation of aldehydes in the presence of other reducible functionalities, such as ketones. acs.org An iron(II) complex, for example, has shown the ability to reduce aldehydes with high turnover numbers and frequencies, leaving ketones untouched. acs.org This level of selectivity is crucial when a synthetic route requires the reduction of the aldehyde in this compound without affecting other potential carbonyl groups in a more complex substrate.
Furthermore, methodologies are being developed for the in situ protection of aldehydes, allowing other, typically less reactive, carbonyl groups like ketones or esters to be transformed. nih.gov One such strategy involves the temporary conversion of an aldehyde into an O,P-acetal type phosphonium (B103445) salt, which shields it from nucleophilic attack while other functional groups react. nih.gov The aldehyde can then be regenerated in a one-pot sequence. nih.gov Encapsulating metal nanoparticles within metal-organic frameworks (MOFs) is another innovative approach that can regulate selectivity. researchgate.net These hybrid catalysts can create a unique chemical environment around the active site, favoring the hydrogenation of a C=O bond over a C=C bond, a traditionally challenging transformation. researchgate.net
| Catalyst Type | Transformation | Key Advantage |
| Iron(II) Pincer Complexes | Aldehyde Hydrogenation | High chemoselectivity over ketones, noble-metal activity. acs.org |
| Ruthenium Complexes | Aldehyde Hydrogenation | High efficiency and selectivity in base-free conditions. acs.org |
| MOF-Encapsulated Pt Nanoparticles | α,β-Unsaturated Aldehyde Hydrogenation | Regulates selectivity towards unsaturated alcohols. researchgate.net |
| Phosphine (B1218219)/TMSOTf System | In situ Aldehyde Protection | Allows selective reactions on other carbonyls in one pot. nih.gov |
Innovations in Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the reduction of waste and the use of environmentally benign reagents. Atom economy and E-Factor (Environmental Factor) are key metrics used to evaluate the sustainability of a chemical process. researchgate.netresearchgate.net An ideal reaction maximizes the incorporation of reactant atoms into the final product (high atom economy) and minimizes the mass of waste generated per mass of product (low E-Factor). nih.govnumberanalytics.com
Traditional synthetic methods often rely on stoichiometric reagents that are not incorporated into the product, leading to poor atom economy. For example, classical oxidation and reduction reactions can generate significant waste. nih.gov Modern research focuses on developing catalytic, atom-economical alternatives. numberanalytics.com
Catalytic reactions, by their nature, are more sustainable as a small amount of catalyst can facilitate a large number of transformations. numberanalytics.com For the synthesis of functionalized benzaldehydes, pathways that utilize catalytic C-H activation or cross-coupling reactions are being explored. acs.org These methods form C-C or C-X bonds directly, often with minimal byproduct formation. Pericyclic reactions, such as the Diels-Alder reaction, are inherently atom-economical as all reactant atoms are incorporated into the product. nih.govnumberanalytics.com The development of processes that utilize benign oxidants like molecular oxygen, often in conjunction with a heterogeneous catalyst, represents a significant step forward in sustainable synthesis. researchgate.net Such aerobic oxidations avoid the use of heavy metal oxidants and reduce waste streams. researchgate.net
| Reaction Type | Atom Economy | Sustainability Aspect |
| Addition Reactions (e.g., Diels-Alder) | Very High | All reactant atoms are incorporated into the product. nih.govnumberanalytics.com |
| Catalytic Hydrogenation | High | Uses H₂ as a clean reductant, minimal byproducts. numberanalytics.com |
| Catalytic Cross-Coupling | Moderate to High | Efficient bond formation, but can involve pre-functionalized substrates. numberanalytics.com |
| Wittig Reaction | Low | Generates stoichiometric phosphine oxide waste. |
| Grignard Reaction | Low | Generates stoichiometric magnesium salt waste after workup. |
Applying these principles to a molecule like this compound could involve designing a synthetic route that builds the aromatic core through catalytic cross-coupling reactions or introduces the aldehyde functionality via a highly efficient, low-waste oxidation or formylation method.
Exploration of New Reactivity Modes for Functionalized Benzaldehydes
Beyond the classical reactions of the aldehyde group (e.g., nucleophilic addition, oxidation, reduction), researchers are uncovering novel ways to utilize the entire benzaldehyde (B42025) scaffold. ncert.nic.in A significant area of innovation is the transition-metal-catalyzed functionalization of C–H bonds, which treats these ubiquitous bonds as reactive handles for molecular construction. nih.gov
For substituted benzaldehydes, ortho-C–H functionalization has emerged as a powerful tool. This can be achieved using transient directing groups, where an amine condenses with the aldehyde in situ to form an imine. acs.org This imine then directs a metal catalyst (e.g., Palladium or Iridium) to activate a nearby C-H bond on the aromatic ring, enabling arylation, halogenation, or amidation. acs.org This strategy allows for the late-stage diversification of complex molecules without the need for pre-installed directing groups. In the case of this compound, this approach could potentially be used to introduce new substituents at the 3-position.
Another emerging area is the use of the aldehyde itself as a directing group in hydroacylation reactions. nih.gov Rhodium and Cobalt-hydride catalysts can facilitate the addition of the aldehyde C-H bond across an alkyne, creating a ketone product. This transformation can be part of a sequential process where, after the initial hydroacylation, other C-H bonds on the aromatic ring are functionalized, leading to complex, multifunctional benzene (B151609) derivatives. nih.gov The reactivity of benzaldehydes is influenced by the electronic nature of their substituents; the electron-donating methoxy and methoxymethoxy groups in the target molecule would affect the reactivity of the aromatic ring and the aldehyde itself in these novel transformations. stackexchange.com
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
| AI/ML Application | Function | Impact on Synthesis |
| Retrosynthesis Planning | Proposes synthetic routes from target to precursors. chemcopilot.com | Accelerates discovery of efficient and novel pathways. synthiaonline.com |
| Forward Reaction Prediction | Predicts the likely outcome of a reaction. acs.org | Avoids unproductive experiments, saves resources. beilstein-journals.org |
| Reaction Optimization | Identifies optimal catalysts, reagents, and conditions. mdpi.com | Maximizes yield and selectivity, reduces development time. nih.gov |
| Property Prediction | Estimates physical, chemical, or biological properties. | Guides molecular design towards desired functions. numberanalytics.com |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Methoxymethoxy)-2-methylbenzaldehyde, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification. A common method involves reacting 2-methyl-4-hydroxybenzaldehyde with methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (Et₃N) in anhydrous dichloromethane (DCM) under reflux (40–50°C, 6–8 hours). Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion. Post-synthesis purification by column chromatography (silica gel, gradient elution) yields >85% purity . Key Considerations :
- Moisture-sensitive reagents require inert conditions (argon/nitrogen atmosphere).
- Excess MOM-Cl (1.5–2 equivalents) improves yield.
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR : Compare ¹H and ¹³C spectra with literature data. The methoxymethoxy group (OCH₂OCH₃) shows characteristic doublets at δ 4.8–5.2 ppm (¹H) and δ 90–100 ppm (¹³C).
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities.
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H]⁺ at m/z 194.2.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement and bond lengths .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation of the aldehyde group. Desiccate with silica gel to avoid hydrolysis of the methoxymethoxy group. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction pathways for this compound be optimized to minimize by-products like demethylated analogs?
- Methodological Answer : By-product formation (e.g., 4-hydroxy-2-methylbenzaldehyde) arises from acidic hydrolysis of the methoxymethoxy group. Mitigation strategies include:
- pH Control : Maintain reaction pH >7 using buffered conditions (e.g., NaHCO₃).
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Flow Chemistry : Reduces residence time in reactive intermediates, lowering hydrolysis risk .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations (B3LYP/6-31G* basis set): Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic aldehyde reactivity.
- Molecular Dynamics (MD) Simulations : Assess steric effects from the 2-methyl and methoxymethoxy groups on substrate accessibility.
- Docking Studies : For biological applications, simulate binding to enzymes like aldose reductase or cytochrome P450 .
Q. How do structural modifications (e.g., replacing methoxymethoxy with benzyloxy) alter biological activity in cancer cell assays?
- Methodological Answer :
- In vitro Testing : Compare IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
| Derivative | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) A549 |
|---|---|---|
| 4-(Methoxymethoxy)-2-Me | 12.3 ± 1.2 | 18.7 ± 2.1 |
| 4-Benzyloxy-2-Me | 8.9 ± 0.9 | 14.5 ± 1.8 |
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent purity and temperature variations. Standardize measurements via:
- HPLC-UV Quantification : Dissolve 10 mg in 1 mL solvent (e.g., DMSO, ethanol, water), filter (0.22 μm), and quantify supernatant.
- Thermodynamic Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.
Experimental solubility at 25°C:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 ± 3.1 |
| Ethanol | 12.7 ± 1.5 |
| Water | 0.8 ± 0.1 |
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer :
- Respiratory : NIOSH-approved N95 mask for powder handling; fume hood for solutions.
- Skin : Nitrile gloves (≥0.11 mm thickness), lab coat.
- Eyes : Safety goggles with side shields.
First aid: For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
Data Contradiction Analysis
Q. Why do some studies report higher cytotoxicity for this compound than others?
- Methodological Answer : Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
